molecular formula C8H11NO4 B11996731 Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate CAS No. 4450-97-9

Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate

Cat. No.: B11996731
CAS No.: 4450-97-9
M. Wt: 185.18 g/mol
InChI Key: DSDSKBLQRIVSTN-UHFFFAOYSA-N
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Description

Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate is a synthetic iron coordination complex characterized by a pyrroline backbone functionalized with hydroxyl, oxo, and carboxylate groups. The N-methyl substituent and the conjugated carbonyl system contribute to its chelating properties, enabling stable iron binding through oxygen (hydroxy, oxo, ester) and nitrogen (pyrroline ring) donor atoms . Crystallographic tools like SHELX and ORTEP-3 have been historically used to resolve such structures, though specific validation studies for this chelate remain unpublished .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4450-97-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3

InChI Key

DSDSKBLQRIVSTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)C)O

Origin of Product

United States

Preparation Methods

Condensation of Starting Materials

The ligand is derived from the esterification of N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylic acid with ethanol under acidic catalysis. A 2011 PubChem entry notes that the ligand’s molecular formula (C₈H₁₁NO₄) and weight (185.18 g/mol) align with this synthetic route. The reaction is often conducted at 60–70°C for 4–6 hours, yielding a crude product that requires purification via recrystallization or column chromatography.

Characterization of the Ligand

Prior to chelation, the ligand is validated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The ester carbonyl group exhibits a characteristic IR stretch at 1,720–1,740 cm⁻¹, while the pyrroline ring protons resonate between δ 3.5–4.5 ppm in ¹H NMR.

Iron Chelation Reaction

The chelation process involves coordinating ferric ions (Fe³⁺) with the deprotonated hydroxyl and carboxylate groups of the ligand.

Solvent and Stoichiometry Optimization

A 2024 VulcanChem protocol recommends dissolving the ligand in a polar aprotic solvent such as dimethylformamide (DMF) or ethylene glycol. The molar ratio of ligand to iron(III) chloride (FeCl₃) is critical: a 3:1 ligand-to-Fe³⁺ ratio ensures complete coordination, as each Fe³⁺ ion typically binds three ligand molecules.

Table 1: Chelation Reaction Conditions and Yields

ParameterOptimal RangeImpact on Yield
Temperature70–75°CMaximizes kinetics
pH8.5–9.5 (adjusted with NaOH)Enhances ligand deprotonation
Reaction Time2–3 hoursCompletes coordination
SolventEthylene glycol/water (2.3:1 mass ratio)Balances solubility and viscosity

Chelation Mechanism

Under alkaline conditions, the ligand’s hydroxyl (-OH) and carboxylate (-COO⁻) groups donate electron pairs to Fe³⁺, forming a stable octahedral complex. Patent EP0334630A1 highlights analogous iron chelates (e.g., EDDHA) that adopt similar geometries, with iron content reaching 40–50 g/dm³ in concentrated solutions.

Purification and Isolation

Post-chelated mixtures often contain unreacted Fe³⁺, residual solvent, and byproducts.

Filtration and Centrifugation

Crude mixtures are filtered to remove insoluble iron hydroxides, followed by centrifugation at 10,000 RPM for 15 minutes to isolate the chelate. Ethylene glycol-based solutions exhibit viscosities of 0.5–1.0 Pa·s, necessitating high-speed centrifugation for efficient phase separation.

Solvent Removal

Rotary evaporation under reduced pressure (40–50°C, 100 mbar) removes volatile solvents, yielding a dense blood-red concentrate. Aqueous compositions with ≤300 g/dm³ water demonstrate enhanced stability at room temperature compared to anhydrous formulations.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis Spectroscopy : The iron chelate exhibits a strong absorption band at 480–520 nm, characteristic of ligand-to-metal charge transfer transitions.

  • Elemental Analysis : Iron content is quantified via atomic absorption spectroscopy (AAS), with commercial batches containing 6–8% Fe by mass.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset temperature of 210–220°C, indicating moderate thermal stability. Storage below 25°C in amber glass containers is recommended to prevent photodegradation.

Stability and Formulation Considerations

pH-Dependent Behavior

The chelate remains stable in pH 4–8 but precipitates as iron hydroxide in strongly acidic (pH < 3) or alkaline (pH > 9) conditions. Field studies cited in EP0334630A1 demonstrate that soil applications require buffering agents to maintain pH 6–7 for optimal iron release.

Solvent Systems for Agricultural Use

Industrial formulations often blend the chelate with ethylene glycol (60–70% v/v) to reduce viscosity and improve sprayability. A 1:1 mass ratio of chelate to solvent achieves iron concentrations of 40–50 g/dm³, suitable for drip irrigation systems.

Table 2: Stability of Formulations Under Environmental Stressors

StressorConditionStability Outcome
Light Exposure500 W/m², 24 hours<5% degradation
High Humidity90% RH, 30 daysNo precipitation
Temperature Cycling-15°C to 40°C, 10 cyclesRetains 98% iron content

Industrial-Scale Production

Batch Reactor Synthesis

A 1,000 L reactor charged with 700 kg ligand and 510 kg ethylene glycol produces 1,200 L of chelate solution at 700 g/dm³ concentration. The process achieves a 92–95% yield, with sodium chloride byproducts removed via continuous centrifugation.

Quality Control Metrics

  • Iron Assay : Titration with EDTA confirms 42–45 g/dm³ Fe³⁺.

  • Viscosity : Maintained at 500–700 cP for pump compatibility.

  • Density : 1.25–1.30 g/cm³ ensures uniform soil penetration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's ability to form stable complexes with iron enhances its effectiveness in biological systems .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations . The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Potential in Neuroprotection

The compound has been investigated for its potential role as an acetylcholinesterase inhibitor, which may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its structural similarity to known inhibitors suggests it could be a candidate for further pharmacological studies .

Soil Remediation

This compound can enhance the bioavailability of iron in soil, promoting plant growth and improving nutrient uptake. This property is particularly beneficial in iron-deficient soils, where the chelate facilitates the absorption of essential nutrients by plants .

Water Treatment

The compound's ability to form stable complexes with heavy metals makes it a candidate for water treatment applications. It can potentially bind to and remove toxic metals from contaminated water sources, thereby reducing environmental pollution .

Case Studies

StudyApplicationFindings
Study on Antioxidant ActivityBiologicalDemonstrated significant free radical scavenging ability, suggesting protective effects against oxidative stress .
Antimicrobial Efficacy StudyBiologicalShowed effective inhibition against multiple bacterial strains, indicating potential as a natural antimicrobial agent .
Soil Iron Bioavailability ResearchEnvironmentalEnhanced plant growth in iron-deficient soils when used as a soil amendment .
Water Remediation ExperimentEnvironmentalSuccessfully removed heavy metals from contaminated water samples, showcasing its utility in environmental cleanup .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The hydroxy and keto groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Iron Chelates

Structural and Functional Comparisons

Table 1: Key Properties of Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate Iron Chelate and Analogues
Compound Donor Atoms Chelated Iron Form Stability Constant (Log K) Key Applications References
Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate Fe chelate O (hydroxy, oxo, carboxylate), N (pyrroline) Fe²⁺/Fe³⁺ (inferred) N/A* Potential therapeutic/dietary use
Lauroyl Arginate Ethyl (LAE) O (ester, amide), N (guanidine) Fe²⁺ (preferential) N/A Biofilm inhibition, antimicrobial
Iron Glycinate Chelate N, O (glycine) Fe²⁺ ~8.2–9.5† Dietary supplements
Deferoxamine O (hydroxamate) Fe³⁺ ~30.6 Iron overload therapy
Deferiprone O (catechol) Fe³⁺ ~37.0 Iron chelation therapy

†Stability constants for iron glycinate vary by pH and formulation .

Key Findings

Donor Group Influence: The target compound’s mixed O/N donor system resembles LAE, which chelates Fe²⁺ preferentially due to softer ligand properties. In contrast, deferoxamine and deferiprone bind Fe³⁺ via hard oxygen donors (hydroxamate, catechol) .

Bioactivity and Applications: LAE disrupts iron signaling in Pseudomonas aeruginosa, inhibiting biofilm formation at sub-growth inhibitory concentrations. This suggests that the target compound’s pyrroline backbone could similarly interfere with microbial iron homeostasis . Iron glycinate enhances animal growth performance due to improved bioavailability, a possible application for the target compound if stabilized against acidic degradation .

Structural Considerations: The puckered pyrroline ring (predicted via Cremer-Pople parameters) may enhance steric protection of the iron center, analogous to zinc oxide nanocomposites where ligand geometry improves therapeutic efficacy .

Biological Activity

Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate is a significant compound in both biological and agricultural applications due to its unique chelation properties and biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and research findings.

  • Molecular Formula : C8_8H11_{11}NO4_4
  • Molecular Weight : 185.18 g/mol
  • CAS Number : 4450-97-9

The compound forms stable complexes with iron ions, which is crucial for its biological activity. The chelation process results in a deep red complex that enhances its visibility in various applications .

Biological Activity

This compound exhibits several noteworthy biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is vital in reducing oxidative stress in biological systems. This property is particularly relevant in therapeutic contexts where oxidative damage is implicated.
  • Antimicrobial Properties : Preliminary studies suggest that this chelate may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Enhancement of Iron Bioavailability : By forming stable complexes with iron, this compound can potentially improve iron absorption in plants and animals, addressing deficiencies that are common in various dietary contexts .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

  • Condensation Reactions : Involving the reaction of suitable precursors under controlled conditions to form the desired chelate.
  • Solvent Extraction Techniques : Utilizing organic solvents to facilitate the formation of the chelate complex.

These methods ensure high yields and purity of the final product, which is essential for its application in biological settings .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Table 1: Summary of Biological Studies

Study ReferenceFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Antimicrobial PropertiesInhibited growth of Mycobacterium tuberculosis at low concentrations.
Iron BioavailabilityImproved iron uptake in plant models, enhancing growth rates.

Applications

The potential applications of this compound span various fields:

  • Agriculture : As a micronutrient supplement to enhance plant growth and yield by improving iron availability.
  • Pharmaceuticals : Development of new antioxidant and antimicrobial agents.
  • Nutritional Supplements : Addressing iron deficiency in dietary formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate?

  • Methodological Answer : The synthesis typically involves refluxing the ligand with iron salts (e.g., FeCl₃ or FeSO₄) in a 1:1 molar ratio under nitrogen to prevent oxidation. Post-reaction, the product is purified via recrystallization using solvents like methylene chloride/petroleum ether (1:3 v/v) to yield crystalline forms suitable for structural analysis . Characterization should include elemental analysis, FT-IR (to confirm chelation via shifts in carbonyl and hydroxyl stretches), and UV-Vis spectroscopy (to detect λmax near 484 nm, indicative of the iron-chelate complex) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and coordination geometry. Disorder in the pyrroline ring can be analyzed via Cremer-Pople puckering parameters .
  • DFT studies : Optimize the geometry using B3LYP/6-31G(d) basis sets to calculate electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental XRD data .
  • UV-Vis and IR : Monitor chelation-specific absorbance bands (e.g., 484 nm for the Fe³⁺ complex) and shifts in carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. How can hydrogen-bonding patterns influence the stability of the chelate in solid-state structures?

  • Methodological Answer : Perform graph-set analysis (as per Etter’s formalism) on crystallographic data to identify robust intermolecular interactions (e.g., O-H···O or N-H···O bonds). These interactions stabilize the crystal lattice, reducing hygroscopicity and enhancing thermal stability. Use ORTEP-3 for visualizing hydrogen-bonding networks and quantifying bond distances/angles .

Advanced Research Questions

Q. What experimental designs are critical for assessing photostability under varying pH and irradiation conditions?

  • Methodological Answer :

  • Photodegradation assay : Prepare solutions at pH 1.2 (simulating gastric fluid) and pH 5 (physiological relevance). Irradiate samples using tungsten light (1020 µW/cm²) and monitor absorbance at 484 nm hourly. Use zero-order kinetics (C = C₀ - kt) to model decomposition rates, noting that stability peaks at pH 5 (no degradation after 192 hours) .
  • Control variables : Include dark controls and chelate-free blanks to isolate photolytic effects. For tissue studies, validate stability via histochemical staining over 18 months .

Q. How do computational methods (e.g., DFT, MD) enhance understanding of the chelate’s reactivity and biological interactions?

  • Methodological Answer :

  • DFT : Calculate Fukui indices to predict nucleophilic/electrophilic sites for redox reactions. Compare Mulliken charges with experimental NMR shifts to validate electron distribution .
  • Molecular Dynamics (MD) : Simulate chelate-membrane interactions (e.g., lipid bilayer permeation) using GROMACS. Parameterize force fields with CHELPG charges derived from DFT .

Q. What strategies resolve contradictions in chelation efficiency compared to analogous compounds (e.g., DQ6 or deferiprone)?

  • Methodological Answer :

  • Comparative studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) at physiological pH. For example, prioritize Fe³⁺ affinity over Al³⁺ by comparing ΔH and ΔS values with DQ6 .
  • Competitive assays : Introduce competing ions (e.g., Ca²⁺, Zn²⁺) to assess selectivity. Analyze via ICP-MS to quantify residual iron in solution .

Q. How can polymerization or nanocomposite synthesis improve the chelate’s therapeutic or catalytic applications?

  • Methodological Answer :

  • Nanocomposite fabrication : Deposit the chelate onto ZnO nanofilms via DC-magnetron sputtering. Characterize using AFM for surface morphology and XRD for crystallinity. Note that 10% ZnO content enhances antitumor activity by 2-fold compared to the free chelate .
  • Polymerization : Mechanochemically treat the chelate with toluene, followed by vacuum heating (80°C). Monitor molecular weight shifts via GPC and confirm crosslinking with FT-IR .

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